molecular formula C20H18BrN3OS B2367709 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-18-6

3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2367709
CAS No.: 396720-18-6
M. Wt: 428.35
InChI Key: HRQORTSQKHLWHY-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18BrN3OS and its molecular weight is 428.35. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Intermolecular Interactions in Antipyrine-like Derivatives : A study on antipyrine derivatives, similar in structural complexity to 3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, focused on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These compounds demonstrated significant intermolecular interactions, mainly stabilized by hydrogen bonds and π-interactions, suggesting their potential utility in the design of molecular assemblies or materials with specific electronic properties (Saeed et al., 2020).

Synthetic Pathways and Chemical Reactivity

Synthesis and QSAR Studies of Pyrazol-5-ones : Research involving the design, synthesis, and QSAR studies of novel analogs, including pyrazol-5-ones, highlights the potential antibacterial applications of these compounds. This study provides insights into the structural requirements for antibacterial activity, which could be relevant for exploring the biological applications of this compound derivatives (Palkar et al., 2017).

Advanced Materials and Photovoltaic Applications

Donor−Acceptor Copolymers for Photovoltaic Devices : A study on the synthesis of thieno[3,4-b]pyrazine-based monomers for donor−acceptor copolymers demonstrates their application in photovoltaic devices. These findings suggest the potential of incorporating this compound or its derivatives in the development of new materials for energy conversion (Zhou et al., 2010).

Properties

IUPAC Name

3-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQORTSQKHLWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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